
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine is a heterocyclic compound with the molecular formula C₁₆H₈Cl₂N₂ This compound belongs to the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the desired naphthyridine ring system . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted naphthyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthyridines with various functional groups.
Aplicaciones Científicas De Investigación
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be compared with other similar compounds such as:
Benzo[c][2,7]naphthyridine: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
Pyrimido[4,5,6-ij][2,7]naphthyridine: Contains additional nitrogen atoms in the ring system, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
132934-40-8 |
|---|---|
Fórmula molecular |
C16H8Cl2N2 |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
3,10-dichloroquinolino[3,4-c]quinoline |
InChI |
InChI=1S/C16H8Cl2N2/c17-10-1-3-12-14(5-10)19-7-9-8-20-15-6-11(18)2-4-13(15)16(9)12/h1-8H |
Clave InChI |
FWUWMLQWAPUUNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=CC3=CN=C4C=C(C=CC4=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)

![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
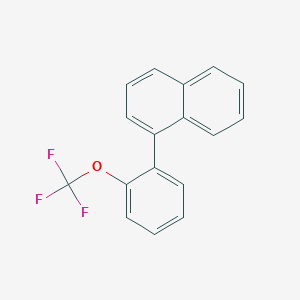

![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
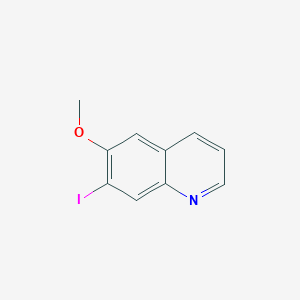
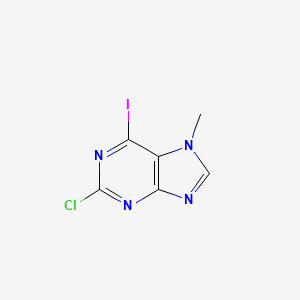
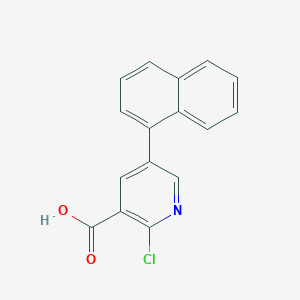
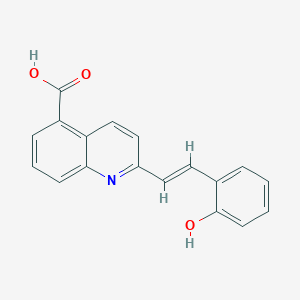
![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

